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Compound of Interest

2-formylamino-2-phenyl-propionic
Compound Name:

acid
CAS No.: 3381-60-0
Cat. No.: B8785089

Get Quote

Compound Overview & Significance

¢ Compound Name: 2-Formylamino-2-phenyl-propionic acid[1]

o CAS Number: 3381-60-0 (often associated with the (+)-enantiomer or racemate depending
on the source)

¢ Synonyms: N-Formyl-a-methyl-phenylglycine; N-Formyl-2-amino-2-phenylpropionic acid; N-
Formyl-Ca-methyl-phenylalanine.[1]

o Structure: A quaternary amino acid derivative where the alpha-carbon is substituted with a
methyl group, a phenyl group, a carboxylic acid, and an N-formyl amino group.[1]

 Significance:

o Quaternary Center: The sterically hindered
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-disubstituted carbon makes chemical synthesis of the enantiopure free amino acid
difficult.[1]

o Peptidomimetics: The resulting amino acid, 2-amino-2-phenylpropionic acid, is a non-
proteinogenic building block that imposes strong conformational constraints (helical or turn
structures) when incorporated into peptides.[1]

o Drug Development: Used in the design of proteolytically stable peptide drugs and enzyme
inhibitors.

Primary Application: Enzymatic Kinetic Resolution

The most critical application of 2-formylamino-2-phenyl-propionic acid is as a substrate for
enzymatic kinetic resolution.[1] Because the quaternary center is difficult to form
asymmetrically via standard chemical catalysis, researchers often synthesize the racemic N-
formyl derivative and use an acylase to selectively hydrolyze one enantiomer.[1]

Mechanism of Action

The enzyme Aminoacylase | (or specialized bacterial amidases) selectively hydrolyzes the
amide bond of the L-enantiomer (or S-enantiomer) of the N-formyl substrate, releasing the free
amino acid and formic acid. The D-enantiomer remains N-formylated.[1]

Protocol 1: Kinetic Resolution of Racemic 2-
Formylamino-2-phenyl-propionic Acid
Objective: To separate racemic 2-formylamino-2-phenyl-propionic acid into (S)-2-amino-2-

phenylpropionic acid (free) and (R)-2-formylamino-2-phenyl-propionic acid.

Materials

e Substrate: Racemic 2-formylamino-2-phenyl-propionic acid (10-50 mM).[1]
o Enzyme:[1][2][3][4][5][6][7][8]

o Standard: Aminoacylase | (EC 3.5.1.[1]14) from Aspergillus melleus or Sus scrofa (Hog
Kidney).[1] Note: Activity may be low due to steric hindrance.[1]
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o High-Performance: N-acylamino acid amidohydrolase from Mycoplana ramosa or
Alcaligenes faecalis (specifically evolved for

-disubstituted substrates).[1]

o Buffer: 0.1 M Tris-HCI or Phosphate Buffer, pH 7.5 — 8.0.
» Cofactor:

or
(0.1 — 0.5 mM).[1]

o Additives: 5-10% DMSO (if substrate solubility is poor).[1]

Experimental Workflow

e Preparation: Dissolve the racemic substrate in the buffer. Adjust pH to 7.5 with NaOH. Add
cofactor (

is often preferred for bacterial acylases).[1]

« Initiation: Add the enzyme (enzyme loading ratio 1:10 to 1:100 w/w depending on specific
activity).[1] Incubate at 30°C — 37°C with gentle shaking.

e Monitoring: Monitor the reaction via HPLC (C18 column, Phosphate/Acetonitrile gradient).
Look for the appearance of the free amino acid peak (earlier elution) and decrease of the N-
formyl peak.

e Termination: Stop reaction when conversion reaches 50% (theoretical maximum for
resolution). Adjust pH to 5.0 to deactivate enzyme or heat to 60°C for 10 min.

e Separation (Workup):
o Acidification: Acidify the mixture to pH 1-2 with HCI.
o Extraction: Extract with Ethyl Acetate.[1]

» Organic Phase: Contains the unreacted (R)-N-formyl-2-amino-2-phenylpropionic acid.[1]
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» Aqueous Phase: Contains the resolved (S)-2-amino-2-phenylpropionic acid (protonated
form).[1]

¢ Purification:

o Agueous: Neutralize and use ion-exchange chromatography (Dowex 50) to isolate the
pure L-amino acid.

o Organic: Evaporate solvent to recover the D-N-formyl derivative. This can be chemically
deformylated (see Section 4) to yield the D-amino acid.

Data Visualization: Resolution Workflow

Racemic N-Formyl-AA
(Substrate)

:

Enzymatic Hydrolysis
(Acylase | / Amidase)
pH 7.5, 37°C, Co2+

y
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(S)-Free AA + (R)-N-Formyl AA

Acidify to pH 1.5
Extraction with EtOAc

Extracts into EtOAc \Remains in Water

Organic Phase Aqueous Phase
(R)-N-Formyl Derivative (S)-Free Amino Acid
Chemical Hydrolysis [on Exchange

Pure (R)-2-Amino-2-Phenylpropionic Acid Pure (S)-2-Amino-2-Phenylpropionic Acid

(Target 2 after deformylation) (Target 1)
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Caption: Workflow for the enzymatic resolution of 2-formylamino-2-phenyl-propionic acid
into enantiopure L- and D- amino acids.

Secondary Application: Enzymatic Peptide
Synthesis

2-Formylamino-2-phenyl-propionic acid can serve as an acyl donor in the enzymatic
synthesis of sterically hindered peptides.[1] The N-formyl group acts as a minimal protecting
group that mimics the natural N-terminal structure of bacterial proteins (N-formyl-methionine),
making it compatible with certain metalloproteases.[1]

Protocol 2: Thermolysin-Catalyzed Coupling

Objective: To couple 2-formylamino-2-phenyl-propionic acid (Acyl Donor) with an amino acid
amide (Nucleophile) to form a dipeptide.[1]

Materials

e Acyl Donor: 2-Formylamino-2-phenyl-propionic acid (L-isomer preferred).[1]
» Nucleophile: L-Phenylalanine amide (H-Phe-NH2) or similar hydrophobic amine.[1]
e Enzyme: Thermolysin (EC 3.4.24.27).[1]

e Solvent System: High-concentration organic cosolvent (e.g., 50% Ethyl Acetate or Toluene in
buffer) to suppress hydrolysis and favor synthesis.[1]

Procedure

e Mix: Combine Donor (50 mM) and Nucleophile (100 mM) in 0.1 M Tris-Maleate buffer (pH
7.0) containing 10 mM

and 50% Ethyl Acetate.[1]

e Enzyme Addition: Add Thermolysin (suspended or immobilized).
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e Reaction: Incubate at 40°C. The enzyme catalyzes the formation of the peptide bond
between the carboxyl of the propionic acid derivative and the amine of the nucleophile.

e Precipitation: The product, N-Formyl-2-amino-2-phenylpropionyl-L-phenylalanine amide, is
often less soluble and may precipitate, driving the equilibrium forward.[1]

« Isolation: Filter the precipitate or extract with organic solvent.[1]

Technical Notes & Troubleshooting
Deformylation (Removing the Protecting Group)

If the goal is to obtain the free amino acid from the N-formyl derivative (e.g., the unreacted D-
isomer from Protocol 1), enzymatic deformylation is rare.[1] Chemical methods are standard:

e Method: Dissolve in Methanolic HCI (1.0 M).
e Condition: Incubate at 50°C for 2—4 hours.

o Result: Quantitative removal of the formyl group to yield the methyl ester or free acid
(depending on water content).

Steric Hindrance Challenges

The quaternary center at position 2 creates significant steric bulk.

o Observation: Standard Acylase | may show <5% conversion in 24 hours.

e Solution:
o Use Mycoplana ramosa acylase (specifically evolved for this structure).[1]
o Increase temperature to 45°C (if enzyme stability permits).

o Use the ester derivative (Methyl 2-formylamino-2-phenylpropionate) and a Lipase (e.g.,
Candida antarctica Lipase B) for resolution, as lipases are often more tolerant of steric
bulk than acylases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8785089?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

